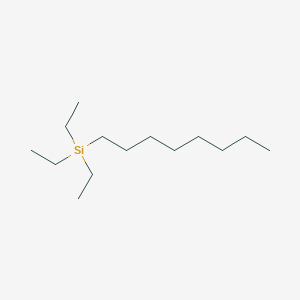
Triethyl(octyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(octyl)silane is an organosilicon compound with the molecular formula C14H32Si. It is characterized by a silicon atom bonded to three ethyl groups and one octyl group. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl(octyl)silane can be synthesized through the reaction of triethylchlorosilane with an appropriate reducing agent, such as lithium aluminum hydride (LiAlH4). . The reaction conditions must be carefully controlled to ensure high yields and purity levels.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and the use of high-purity reagents to achieve consistent product quality. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethyl(octyl)silane undergoes various chemical reactions, including:
Reduction Reactions: The Si-H bond in this compound is highly reactive and can transfer hydrogen to other molecules, enabling reduction reactions.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Substitution Reactions: This compound can undergo substitution reactions, where the ethyl or octyl groups are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3), and other hydride donors are commonly used in reduction reactions involving this compound.
Major Products Formed
Scientific Research Applications
Triethyl(octyl)silane has a wide range of applications in scientific research, including:
Synthetic Chemistry: It is extensively used as a reducing agent and hydride source in the synthesis of complex organic molecules.
Pharmaceuticals: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and natural products.
Materials Science: This compound is utilized in the preparation of silicon-containing polymers and ceramics, which are essential for advanced composites, coatings, and electronics.
Biological Research: This compound is employed in the modification of biomolecules and the development of novel drug delivery systems.
Mechanism of Action
The mechanism of action of triethyl(octyl)silane primarily involves the reactive Si-H bond. This bond can transfer hydrogen to unsaturated organic compounds, facilitating reduction reactions . The hydrogen atom from the Si-H bond is transferred to the target molecule, reducing it and forming a new Si-C bond. This mechanism is crucial in various synthetic and catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar to triethyl(octyl)silane but lacks the octyl group.
Triethoxy(octyl)silane: Contains ethoxy groups instead of ethyl groups.
Diphenylsilane: Contains phenyl groups instead of ethyl or octyl groups.
Uniqueness
This compound is unique due to the presence of the octyl group, which enhances its lipophilicity and solubility in organic solvents. This property makes it particularly useful in organic synthesis and materials science applications, where solubility and reactivity are critical factors .
Properties
CAS No. |
10175-53-8 |
|---|---|
Molecular Formula |
C14H32Si |
Molecular Weight |
228.49 g/mol |
IUPAC Name |
triethyl(octyl)silane |
InChI |
InChI=1S/C14H32Si/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4/h5-14H2,1-4H3 |
InChI Key |
XVKXMTGNOIVVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















